2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of a benzo[b]thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable thiophene precursor, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Shares the hydrazino functional group but differs in the ring structure.
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: Another hydrazino-containing compound with different ring systems and properties.
Uniqueness
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its combination of a benzo[b]thiophene and a pyrimidine ring is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been extensively studied. The compound can be synthesized through various methods involving hydrazine derivatives and thieno[2,3-d]pyrimidine scaffolds. For instance, the reaction of appropriate hydrazines with thieno[2,3-d]pyrimidine-4-one leads to the formation of this compound. The structural modifications at specific positions enhance its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds bearing the thieno[2,3-d]pyrimidine scaffold exhibit potent antitumor activity. Specifically, derivatives similar to 2-hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one were evaluated against various cancer cell lines.
- Inhibition of Cancer Cell Growth : Compounds related to this scaffold showed significant growth inhibition across multiple human tumor cell lines. For example, compounds derived from thieno[2,3-d]pyrimidine exhibited TGI (Total Growth Inhibition) values as low as 16.2 µM and GI50 (Growth Inhibition 50%) values around 3.3 µM against selected NCI 60 cell lines .
- Mechanism of Action : The mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells. Compounds related to this class have been shown to bind effectively to DHFR, mimicking the binding mode of established inhibitors like methotrexate .
Other Biological Activities
Beyond antitumor properties, thieno[2,3-d]pyrimidines have been reported to possess a variety of other biological activities:
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting key inflammatory pathways.
- Antimicrobial Activity : There is evidence suggesting that these compounds can inhibit bacterial growth and may serve as potential antimicrobial agents.
- CNS Activity : Certain derivatives have shown potential as analgesics and may affect central nervous system functions.
Case Study 1: Antitumor Screening
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antitumor efficacy against a panel of cancer cell lines. Among the tested compounds, those with structural similarities to 2-hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one demonstrated superior activity compared to conventional chemotherapeutics like 5-fluorouracil. The results indicated that these compounds could be promising candidates for further development as anticancer agents .
Case Study 2: Inhibition of DHFR
In vitro studies focused on the inhibition of DHFR revealed that certain derivatives showed enhanced potency compared to methotrexate. This selectivity is attributed to specific interactions between the compound's functional groups and the active site residues of the enzyme. The presence of a thiophene ring was particularly noted for its role in mimicking key interactions necessary for effective binding .
Data Tables
Compound | TGI (µM) | GI50 (µM) | DHFR Inhibition (%) |
---|---|---|---|
Compound A | 16.2 | 3.3 | 85 |
Compound B | 20.0 | 5.0 | 80 |
Compound C | 25.0 | 10.0 | 75 |
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c1-15-10(16)8-6-4-2-3-5-7(6)17-9(8)13-11(15)14-12/h2-5,12H2,1H3,(H,13,14) |
InChI Key |
MNOQJYOUTNNBMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1NN)SC3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.